(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[1-(4-phenylmethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-12(16-17)14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUVFOCINGKZOL-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Academic Contextualization of 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Significance of Oxime Functionality in Contemporary Organic Synthesis
The oxime functional group (C=N-OH) is a cornerstone of modern organic synthesis, valued for its versatile reactivity and its role as a precursor to a multitude of other functional groups. numberanalytics.comrsc.org Oximes are readily synthesized from carbonyl compounds (aldehydes and ketones) by reacting them with hydroxylamine (B1172632). byjus.comnih.gov This straightforward formation makes them accessible intermediates.
The significance of oximes stems from their ability to be transformed into a wide array of valuable compounds, including:
Amides: Through the well-known Beckmann rearrangement, ketoximes can be converted into N-substituted amides. byjus.comnih.govslideshare.net This reaction is fundamental in industrial processes, such as the synthesis of caprolactam, the precursor to Nylon 6. wikipedia.org The reaction is typically acid-catalyzed but can be promoted by various reagents under milder conditions. nih.govwikipedia.org
Nitrogen-Containing Heterocycles: Oximes are crucial for synthesizing N-heterocycles, which are prevalent in pharmaceuticals and functional materials. rsc.orgresearchgate.netmdpi.com The oxime's nitrogen atom can be incorporated into ring systems through various cyclization strategies. researchgate.net For instance, the fragmentation of the N–O bond in oximes can generate iminyl radicals, which are key intermediates in the synthesis of heterocycles like phenanthridines and isoxazolines. rsc.orgnsf.gov
Amines, Nitriles, and other functional groups: Oximes can be readily converted to amines, hydroxylamines, and nitriles, highlighting their role in introducing nitrogen into molecules. numberanalytics.comresearchgate.net
Furthermore, the oxime moiety is a key structural feature in numerous biologically active molecules. mdpi.com Oxime ethers, in particular, are found in various pharmaceuticals, including antifungal, antibacterial, and anti-inflammatory agents. nih.govmdpi.comacs.org The unique electronic properties of the oxime group, which can act as both a hydrogen bond donor and acceptor, contribute to its utility in medicinal chemistry. nih.gov
Strategic Utility of Benzyloxy Protecting and Directing Groups
The benzyloxy group (BnO-), a benzyl (B1604629) ether, serves two primary strategic functions in organic synthesis: as a robust protecting group for alcohols and as a directing group in electrophilic aromatic substitution.
As a protecting group, the benzyl ether is frequently used to mask the reactivity of hydroxyl groups, particularly phenols and alcohols, during multi-step syntheses. wikipedia.orgresearchgate.netlibretexts.org This protection is essential when other parts of the molecule must undergo reactions that the sensitive hydroxyl group would not tolerate. wikipedia.org
Table 2: Common Methods for Benzyl Ether Protection and Deprotection
| Transformation | Reagents and Conditions |
|---|---|
| Protection (Formation) | Benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base (e.g., NaH, Ag₂O). researchgate.netorganic-chemistry.org |
| Benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org | |
| Deprotection (Cleavage) | Catalytic hydrogenolysis (e.g., Pd/C, H₂). researchgate.netorganic-chemistry.org |
| Strong acids (limited to acid-stable substrates). organic-chemistry.org |
In the context of electrophilic aromatic substitution, the benzyloxy group acts as an activating, ortho-, para-director. masterorganicchemistry.com The oxygen atom adjacent to the aromatic ring can donate electron density into the ring via resonance. libretexts.orgyoutube.com This increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons, making them more nucleophilic and thus more susceptible to attack by electrophiles. byjus.comyoutube.com Consequently, electrophilic substitution reactions on a benzyloxy-substituted benzene (B151609) ring will predominantly yield ortho- and para-substituted products. masterorganicchemistry.com
Position of (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime within Established Chemical Scaffolds
This compound occupies a strategic position at the intersection of several important chemical scaffolds. It is fundamentally a derivative of acetophenone (B1666503) oxime, bearing a substituted phenyl group. The core structure is built upon 4-hydroxyacetophenone, a common and versatile starting material.
In this molecule, the benzyloxy group serves as a protective shield for the phenolic hydroxyl group. This protection is critical as it allows for selective chemical transformations to be performed on the oxime functionality without interference from the acidic phenol (B47542) proton. Once the desired modifications at the oxime site are complete, the benzyloxy group can be removed via standard deprotection methods, such as hydrogenolysis, to reveal the 4-hydroxyphenyl moiety. organic-chemistry.org
The compound is also a member of the oxime ether class, where one of the constituent groups is the oxime itself. Oxime ethers are a significant scaffold in medicinal chemistry, known to improve physicochemical properties and biological activity. mdpi.comnih.gov For instance, the introduction of an oxime ether can modulate the hydrophilic/hydrophobic balance of a molecule. mdpi.com The structural motif of an oxime ether has been identified as a stable bioisostere for an ester functionality in some contexts, leading to compounds with improved metabolic stability and oral bioavailability. acs.org Therefore, this compound can be considered a well-designed building block for the synthesis of more complex molecules, particularly those with potential pharmacological applications.
General Overview of Phenyl Ethanone (B97240) Oxime Derivatives in Chemical Literature
Phenyl ethanone oxime, also known as acetophenone oxime, and its derivatives are a widely studied class of compounds. nih.govnih.gov They serve as versatile ligands in coordination chemistry and as key intermediates in the synthesis of various organic compounds. nih.govarpgweb.com
The chemical literature contains numerous examples of substituted phenyl ethanone oximes, highlighting the diverse applications of this scaffold.
Synthesis and Isomerism: The synthesis of acetophenone oximes is typically achieved by reacting the corresponding substituted acetophenone with hydroxylamine. arpgweb.com These reactions can sometimes yield a mixture of (E) and (Z) isomers, which can be identified by techniques like NMR. arpgweb.com
Substituted Derivatives: Research has explored a wide range of substituents on the phenyl ring. For example, 1-[3-(trifluoromethyl)phenyl]ethanone oxime is a known intermediate in the preparation of agrochemicals. cymitquimica.comgoogle.com Amino-substituted derivatives like (E)-1-(4-aminophenyl)ethanone oxime have been synthesized and characterized for their potential as building blocks in supramolecular chemistry and for their biological activities. nih.govresearchgate.net
Applications: Phenyl ethanone oxime derivatives are used as precursors for bridged oxime esters and other complex structures. arpgweb.com They are also subject to various chemical transformations to create new derivatives with potential biological activities. researchgate.net The study of these compounds contributes to the development of green chemistry principles, aiming for more sustainable synthesis techniques that minimize waste and energy consumption. researchgate.net
This compound fits neatly into this family as a protected version of 1-(4-hydroxyphenyl)ethanone oxime. Its synthesis allows chemists to leverage the rich reactivity of the oxime group while temporarily masking the phenol, enabling the construction of sophisticated molecular architectures.
Synthetic Methodologies and Route Optimization for 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Synthesis of Key Precursor: 4-(benzyloxy)acetophenone
The formation of the 4-(benzyloxy)acetophenone backbone is a critical first step. Various synthetic strategies can be employed, each with distinct advantages and challenges related to reaction conditions, substrate compatibility, and yield.
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring. masterorganicchemistry.comnih.gov In principle, it could be envisioned for the synthesis of 4-(benzyloxy)acetophenone. This would typically involve the reaction of an aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). studyraid.comchemguide.co.ukdoubtnut.com
However, the direct Friedel-Crafts acylation of benzyl (B1604629) phenyl ether presents significant challenges. The ether linkage is susceptible to cleavage under the harsh, acidic conditions of the reaction. The Lewis acid catalyst can coordinate to the ether oxygen, facilitating cleavage of the benzyl-oxygen or phenyl-oxygen bond, leading to a complex mixture of products rather than the desired ketone.
An alternative, though less direct, Friedel-Crafts-related approach is the Fries rearrangement . wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. byjus.com In this context, one could synthesize phenyl acetate (B1210297), protect the phenol (B47542) with a benzyl group, and then attempt the rearrangement. However, a more logical sequence would be to prepare 4-benzyloxyphenyl acetate and then induce the acyl group to migrate. The reaction is ortho- and para-selective, with the product ratio influenced by conditions like temperature and solvent. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para-isomer, which would be the desired 4-hydroxyacetophenone derivative, that would then require benzylation. wikipedia.orgajchem-a.com
Table 1: Comparison of Friedel-Crafts Related Strategies for Acetophenone (B1666503) Synthesis
| Strategy | Description | Advantages | Disadvantages |
| Direct Acylation | Acylation of benzyl phenyl ether with acetyl chloride/AlCl₃. | Potentially a one-step reaction. | Prone to ether cleavage, leading to low yields and side products. ethz.ch |
| Fries Rearrangement | Lewis acid-catalyzed rearrangement of 4-benzyloxyphenyl acetate. | Can provide the acetophenone core. | Requires synthesis of the ester precursor; harsh conditions; potential for ortho/para mixtures. organic-chemistry.orgbyjus.com |
Due to these limitations, direct Friedel-Crafts acylation is not the preferred method for synthesizing 4-(benzyloxy)acetophenone.
Alternative Approaches for Acetophenone Core Formation
More efficient and higher-yielding methods for the synthesis of 4-(benzyloxy)acetophenone typically circumvent the issues associated with Friedel-Crafts reactions. The most common and practical approach is based on the Williamson ether synthesis.
This robust method involves the reaction of 4-hydroxyacetophenone with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. The base, typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the phenolic hydroxyl group to form a phenoxide ion. This nucleophilic phenoxide then attacks the benzyl halide in a nucleophilic substitution reaction (Sₙ2) to form the desired ether linkage. vaia.com This method is generally high-yielding and avoids the harsh acidic conditions that cause ether cleavage.
Another potential alternative involves a nucleophilic aromatic substitution (SₙAr) reaction. For instance, reacting 4-fluoroacetophenone with potassium benzylate could, in principle, yield the target compound, although this route is less commonly reported for this specific molecule.
Table 2: Leading Alternative Synthetic Routes to 4-(benzyloxy)acetophenone
| Method | Reactants | Typical Conditions | Key Advantages |
| Williamson Ether Synthesis | 4-Hydroxyacetophenone, Benzyl halide (e.g., Benzyl chloride) | Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF), Reflux | High yields, mild conditions, readily available starting materials, avoids rearrangement and cleavage. |
| Nucleophilic Aromatic Substitution (SₙAr) | 4-Fluoroacetophenone, Potassium benzylate | Aprotic polar solvent (e.g., DMF, DMSO) | Can be effective for activated aromatic rings. |
Given its reliability and high efficiency, the Williamson ether synthesis stands out as the optimal and most frequently employed route for the industrial and laboratory-scale production of 4-(benzyloxy)acetophenone.
Stereoselective Formation of the (1E)-Oxime Moiety
The conversion of the ketone in 4-(benzyloxy)acetophenone to an oxime introduces a new stereocenter at the C=N double bond, resulting in the possibility of two geometric isomers: (E) and (Z). For many applications, the synthesis of the single, desired (1E)-isomer is crucial.
Conventional Oximation Reactions
The classical method for preparing oximes involves the condensation reaction of a ketone with hydroxylamine (B1172632) or its salt, hydroxylamine hydrochloride (NH₂OH·HCl). nih.gov The reaction is typically performed by refluxing the ketone and hydroxylamine hydrochloride in a solvent, often in the presence of a base to neutralize the liberated HCl and to free the hydroxylamine nucleophile. arpgweb.com
Common bases used include pyridine (B92270), sodium acetate, sodium carbonate, or potassium hydroxide. The choice of base and solvent can influence the reaction rate and, to some extent, the stereochemical outcome. While effective for producing the oxime, conventional methods often yield a mixture of (E) and (Z) isomers, requiring subsequent purification or isomerization steps to isolate the desired (1E) product. misuratau.edu.ly For acetophenone oxime itself, mixtures with an E/Z ratio of approximately 8:1 have been reported under certain conditions. arpgweb.commisuratau.edu.ly
Catalytic Systems for Oxime Synthesis
To improve efficiency, yield, and selectivity, various catalytic systems have been developed for oximation reactions. These modern methods often proceed under milder conditions and can offer better control over stereoselectivity.
Several heterogeneous and homogeneous catalysts have been shown to be effective:
Metal Oxides: Catalysts like zinc oxide (ZnO) and bismuth(III) oxide (Bi₂O₃) have been employed, sometimes under solvent-free "grindstone" chemistry conditions, offering a greener and more efficient alternative to conventional methods.
Acid Catalysis: Organic acids, such as oxalic acid, can effectively catalyze the reaction between the ketone and hydroxylamine hydrochloride, leading to high yields in shorter reaction times. researchgate.net
Metal Salts: A combination of copper(II) sulfate (B86663) (CuSO₄) and potassium carbonate (K₂CO₃) has been reported for the highly stereoselective synthesis of oximes under mild conditions. researchgate.net
These catalytic approaches represent a significant advancement, reducing waste and often providing higher selectivity compared to traditional stoichiometric methods.
Table 3: Catalytic Methods for Oximation
| Catalyst System | Typical Conditions | Advantages |
| Bi₂O₃ | Solvent-free, grinding at room temperature | Environmentally friendly, high yields, simple work-up. |
| Oxalic Acid | Reflux in acetonitrile | Good to excellent yields, shorter reaction times. researchgate.net |
| CuSO₄ / K₂CO₃ | Mild conditions | High stereoselectivity, high yields. researchgate.net |
Control of (E)/(Z) Stereoselectivity in Oxime Formation
Achieving high stereoselectivity for the (1E)-isomer is a key challenge. The formation of (E) and (Z) oximes is often under thermodynamic or kinetic control, and the final ratio can be influenced by several factors.
Thermodynamic Stability: For many aryl alkyl ketoximes, the (E)-isomer, where the larger aryl group is anti to the hydroxyl group, is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. Theoretical studies on related systems suggest the (Z)-isomer can be more stable in some cases, indicating that electronic effects also play a role. asianpubs.org
Reaction Conditions: Temperature is a critical parameter; higher temperatures can facilitate the equilibration of the isomers, favoring the more stable thermodynamic product. researchgate.net The choice of solvent and the pH of the reaction medium can also impact the E/Z ratio.
Isomerization: A mixture of isomers can be converted to favor the desired one. A notable method involves treating a solution containing an E/Z mixture with a protic or Lewis acid (e.g., BF₃) under anhydrous conditions. This can selectively precipitate the complex of the E isomer, which can then be neutralized with a mild base to yield the pure (1E)-oxime in high stereochemical purity (>98%). google.com
Photocatalysis: Visible-light photocatalysis has emerged as a method to achieve E-to-Z isomerization. nih.gov While this is often used to access the less stable Z-isomer, it highlights the potential of light-mediated techniques in controlling oxime geometry.
By carefully selecting the oximation method and controlling the reaction conditions, or by employing a post-synthesis isomerization step, the synthesis can be directed to selectively produce the desired (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime.
Advanced Purification and Isolation Techniques for Intermediates and Final Product
The synthesis of this compound involves key intermediates, principally 4-(benzyloxy)phenyl ethanone (B97240), which is formed from precursors like 1-(4-[benzyloxy]phenyl)ethan-1-ol. chemicalbook.com The purity of these intermediates and the final oxime product is paramount for subsequent applications. A variety of advanced purification and isolation techniques are employed to achieve the desired level of purity.
Crystallization: This is a fundamental and highly effective method for purifying solid organic compounds. For the final product, this compound, and its solid intermediates, recrystallization from a suitable solvent system is a common practice. nih.gov The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor. For instance, similar oxime compounds have been successfully purified by recrystallization from ethanol (B145695). nih.gov
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography is an indispensable tool. orgsyn.org In the synthesis of oximes, silica (B1680970) gel is a commonly used stationary phase. orgsyn.org The crude mixture is loaded onto the column and eluted with a solvent system of appropriate polarity. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. The selection of the eluent, a single solvent or a mixture of solvents, is optimized to achieve maximum separation. For example, a mixture of hexanes and ethyl acetate is often used for the purification of related oxime compounds. orgsyn.org
Distillation Techniques: For liquid intermediates or precursors, distillation is a primary purification method. Azeotropic distillation can be particularly useful for removing water from reaction mixtures, which can be crucial in certain steps of the synthesis. google.com
The following table summarizes the application of these purification techniques to the synthesis of this compound and its intermediates.
| Technique | Target Compound/Intermediate | Description | Common Solvents/Materials |
| Recrystallization | This compound, 4-(benzyloxy)phenyl ethanone | Purification of the solid final product and key ketone intermediate by selective crystallization from a supersaturated solution. nih.gov | Ethanol, Acetone |
| Column Chromatography | Intermediates and Final Product | Separation of compounds based on differential adsorption on a stationary phase. orgsyn.org | Silica Gel, Hexanes/Ethyl Acetate |
| Azeotropic Distillation | Reaction Mixtures | Removal of water from the reaction mixture by distillation with an azeotrope-forming solvent. google.com | Toluene (B28343), Hexane |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These parameters influence the reaction rate, yield, and the selectivity towards the desired (E)-isomer.
Temperature: The reaction temperature plays a crucial role. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For the oximation step, reactions are often carried out at temperatures ranging from room temperature to reflux, depending on the specific reactants and catalyst used. nih.govresearchgate.net
Catalyst: The formation of oximes is typically catalyzed by acids or bases. ijprajournal.com The choice and concentration of the catalyst can significantly impact the reaction. For instance, the use of a base like pyridine is common in classical methods to neutralize the HCl released from hydroxylamine hydrochloride. researchgate.net Organocatalysts, such as pyrrolidine, have also been shown to be highly efficient. acs.orgacs.org
Reactant Stoichiometry: The molar ratio of the reactants, specifically the ketone (4-(benzyloxy)phenyl ethanone) and hydroxylamine, is another critical parameter. Using a slight excess of hydroxylamine can help drive the reaction to completion. orgsyn.org
Solvent: The choice of solvent can influence the solubility of reactants and the reaction mechanism. While traditional syntheses often employ organic solvents like ethanol, greener alternatives are being explored. researchgate.netacs.org
The table below presents key reaction parameters and their typical ranges for the synthesis of oximes, which can be adapted for the target compound.
| Parameter | Typical Range/Conditions | Impact on Reaction | Example Reference |
| Temperature | Room Temperature to Reflux | Affects reaction rate and byproduct formation. | nih.govresearchgate.net |
| Catalyst | Pyridine, Pyrrolidine, Natural Acids | Increases reaction rate and influences mechanism. ijprajournal.comresearchgate.netacs.org | |
| Reactant Ratio | 1:1 to 1:1.5 (Ketone:Hydroxylamine) | Drives reaction equilibrium towards product formation. | orgsyn.org |
| Solvent | Ethanol, Water, Solvent-free | Affects solubility, reaction rate, and environmental impact. researchgate.netacs.orgnih.gov |
Sustainable and Green Chemistry Aspects in Synthetic Pathways
The principles of green chemistry are increasingly being applied to organic synthesis to minimize environmental impact. ijprajournal.com The synthesis of this compound can be made more sustainable by adopting several green chemistry strategies.
Use of Greener Solvents: Traditional organic solvents are often volatile and toxic. Replacing them with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental footprint. acs.orgnih.gov The use of aqueous media in organic synthesis is a key aspect of green chemistry. nih.gov
Solvent-Free Reactions: A particularly attractive green approach is the use of solvent-free reaction conditions, often facilitated by grinding the reactants together. nih.gov This method, known as grindstone chemistry, can lead to excellent yields in shorter reaction times and minimizes waste. nih.gov
Energy Efficiency: Microwave-assisted synthesis is an energy-efficient method that can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov
The following table highlights some green chemistry approaches applicable to the synthesis of this compound.
| Green Chemistry Approach | Description | Advantages | Example Reference |
| Use of Greener Solvents | Employing water, ethanol, or other environmentally benign solvents. ijprajournal.comacs.org | Reduced toxicity and environmental pollution. | |
| Solvent-Free Synthesis | Conducting the reaction by grinding solid reactants together without a solvent. nih.gov | Minimal waste, shorter reaction times, simplicity. | |
| Natural Catalysts | Utilizing catalysts derived from natural sources like fruit extracts. ijprajournal.com | Biodegradable, low toxicity, readily available. | |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. nih.gov | Reduced reaction times, increased yields, energy efficiency. |
Chemical Reactivity and Transformational Chemistry of 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Reactions Involving the Oxime Functionality
The oxime moiety (C=N-OH) is a versatile functional group that can undergo a wide array of chemical transformations, including rearrangements, reductions, oxidations, and cycloadditions.
Beckmann Rearrangement and Related Isomerizations
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts a ketoxime into an N-substituted amide. wikipedia.org For (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime, this rearrangement involves the migration of the 4-(benzyloxy)phenyl group, which is anti-periplanar to the hydroxyl group, to the nitrogen atom. This process ultimately yields N-[4-(benzyloxy)phenyl]acetamide. chemspider.com
The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or via reagents like phosphorus pentachloride and thionyl chloride that convert the hydroxyl group into a better leaving group. wikipedia.orglookchem.com The mechanism proceeds through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the aryl group and the expulsion of water. masterorganicchemistry.com The resulting nitrilium ion is then attacked by water and tautomerizes to form the stable amide product. masterorganicchemistry.com
A variety of modern catalytic systems have been developed to effect the Beckmann rearrangement under milder conditions. One notable system employs cyanuric chloride with a zinc chloride co-catalyst. nih.govsigmaaldrich.comsigmaaldrich.com This method is highly efficient for converting various ketoximes to their corresponding amides. chem-station.comresearchgate.net The proposed mechanism involves the activation of the oxime's hydroxyl group through a nucleophilic aromatic substitution on the cyanuric chloride ring. wikipedia.org
For aryl ketoximes like the subject compound, the migratory aptitude generally favors the aryl group over the alkyl group, leading to the formation of an N-aryl acetamide (B32628). chem-station.com Kinetic studies on substituted acetophenone (B1666503) oximes in sulfuric acid have provided detailed insights into the reaction mechanism, confirming the involvement of an N-arylnitrilium ion intermediate. lookchem.com It is important to note that for alkoxy-substituted acetophenone oximes, such as the related p-methoxyacetophenone oxime, side reactions like sulfonation of the aromatic ring can occur under strongly acidic conditions (e.g., >90% sulfuric acid). lookchem.com
Table 1: Selected Reagents for Beckmann Rearrangement of Aryl Ketoximes
| Reagent/Catalyst System | Typical Conditions | Product | Reference |
| Sulfuric Acid (H₂SO₄) | Concentrated acid, elevated temperature | N-Aryl Amide | wikipedia.orglookchem.com |
| Phosphorus Pentachloride (PCl₅) | Inert solvent | N-Aryl Amide | wikipedia.org |
| Cyanuric Chloride / ZnCl₂ | Acetonitrile, reflux | N-Aryl Amide | nih.govchem-station.com |
| Phenyl Dichlorophosphate | Dichloromethane, room temperature | N-Aryl Amide | nih.gov |
| Amberlyst 15 / Acetic Acid | Reflux | N-Aryl Amide | libretexts.org |
Reductive Transformations to Amines and Derivatives
The reduction of the oxime functionality in this compound provides a direct route to the corresponding primary amine, 1-[4-(benzyloxy)phenyl]ethanamine. This transformation is a valuable step in the synthesis of various biologically active compounds and fine chemicals.
Commonly employed methods for the reduction of oximes to primary amines include catalytic hydrogenation and the use of chemical hydrides.
Catalytic Hydrogenation: This method involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst. Typical catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is usually performed in a solvent such as ethanol (B145695) or methanol. Care must be taken during the reduction of this compound, as aggressive hydrogenation conditions (high pressure or prolonged reaction times) can also lead to the cleavage of the benzyloxy protective group.
Chemical Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are highly effective for reducing oximes to primary amines. Sodium borohydride (B1222165) (NaBH₄) is generally a milder reducing agent and often requires the presence of an additive, such as a Lewis acid or a transition metal salt (e.g., NiCl₂), to efficiently reduce oximes. Other reducing systems, like sodium cyanoborohydride (NaBH₃CN) or zinc dust in acetic acid, can also be utilized.
The choice of reducing agent and reaction conditions is crucial to achieve high selectivity for the amine product and to avoid over-reduction or side reactions. The resulting 1-[4-(benzyloxy)phenyl]ethanamine is a key intermediate for further functionalization.
Oxidative Transformations
Oxidative reactions of this compound can be used to regenerate the parent ketone, 1-[4-(benzyloxy)phenyl]ethanone. This transformation is essentially a deoximation reaction and is useful when the oxime is employed as a protecting group for the carbonyl functionality.
A variety of oxidizing agents and methods can accomplish this conversion:
Metal-Based Oxidants: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) can oxidatively cleave the C=N bond. However, these strong oxidants can sometimes lead to undesired side reactions or over-oxidation, especially given the presence of the benzyloxy group.
Ozonolysis: Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) is an effective method for cleaving the oxime and regenerating the ketone.
Hydrolytic Cleavage: Under certain acidic or basic conditions, often with the aid of a nitrite (B80452) source (e.g., sodium nitrite), the oxime can be hydrolyzed back to the ketone. For instance, treatment with reagents like sodium bisulfite can facilitate this conversion.
N-Alkylation and N-Acylation of the Oxime Nitrogen
While the oxygen atom of the oxime hydroxyl group is the more common site for alkylation and acylation (leading to O-substituted oxime ethers and esters), reactions on the nitrogen atom can also occur, though they are less frequent. Direct N-alkylation or N-acylation is not a typical reaction pathway for oximes under standard conditions.
More commonly, the oxime's hydroxyl group is derivatized. O-Alkylation of this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) would yield the corresponding oxime ether. Similarly, O-Acylation with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) would produce an oxime ester. These derivatives can have altered reactivity; for example, O-acyl oximes are often excellent substrates for Beckmann-type rearrangements under neutral or basic conditions.
Cycloaddition Reactions Utilizing the Oxime Moiety
The oxime group can participate in cycloaddition reactions, although it is less common than for other dipoles like nitrones. One significant reaction is the 1,3-dipolar cycloaddition. For an oxime to act as a 1,3-dipole, it typically needs to be converted into a nitrone. This can be achieved by N-alkylation or oxidation.
Alternatively, the C=N bond of the oxime can react with a suitable 1,3-dipole. A more direct cycloaddition pathway involves the transformation of the oxime into a nitrile oxide, which is a highly reactive 1,3-dipole. This is typically achieved by oxidation of the corresponding aldoxime, often with an in-situ generation method using an oxidizing agent like N-chlorosuccinimide (NCS) followed by elimination with a base. nih.gov The resulting nitrile oxide can then readily undergo [3+2] cycloaddition reactions with alkenes or alkynes to form five-membered heterocyclic rings like isoxazolines or isoxazoles, respectively.
For this compound, direct participation as a 1,3-dipole is not typical. However, its structural motif is part of synthetic routes where a related aldoxime, such as 4-(benzyloxy)benzaldehyde (B125253) oxime, is converted to the corresponding nitrile oxide and then used in cycloadditions to build isoxazole (B147169) rings. nih.gov
Transformations of the Benzyloxy Protective Group
The benzyloxy group serves as a common and robust protecting group for the phenolic hydroxyl. Its removal, or debenzylation, is a key transformation that unmasks the phenol (B47542), yielding (1E)-1-(4-hydroxyphenyl)ethanone oxime. This deprotection is crucial in the final stages of synthesizing phenolic compounds.
The primary method for cleaving the benzyl (B1604629) ether is catalytic hydrogenolysis . This reaction involves treating the substrate with hydrogen gas (H₂) over a palladium catalyst, typically palladium on activated carbon (Pd/C). The reaction is usually carried out in a solvent like ethanol, methanol, or ethyl acetate (B1210297). During this process, the benzyl C-O bond is cleaved, and the byproducts are toluene (B28343) and the deprotected phenol.
Reaction: this compound + H₂ (in the presence of Pd/C) → (1E)-1-(4-hydroxyphenyl)ethanone oxime + Toluene
An important consideration for this reaction is chemoselectivity. Catalytic hydrogenation can also reduce the oxime C=N double bond. To selectively cleave the benzyl ether while preserving the oxime, a method called catalytic transfer hydrogenation is often employed. This technique uses a hydrogen donor, such as ammonium (B1175870) formate, formic acid, or cyclohexene, in the presence of the Pd/C catalyst. These conditions are often milder and can provide better selectivity for debenzylation over oxime reduction.
Other methods for benzyl ether cleavage include treatment with strong acids like HBr or Lewis acids such as boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI). However, these harsh conditions may not be compatible with the acid-sensitive oxime functionality, potentially triggering a Beckmann rearrangement or other side reactions. Therefore, catalytic hydrogenolysis remains the most widely used and reliable method for this transformation.
Catalytic Hydrogenolysis for Selective Debenzylation
The benzyl ether linkage in this compound serves as a versatile protecting group for the phenolic hydroxyl functionality. One of the most common and efficient methods for the removal of this group is catalytic hydrogenolysis. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netresearchgate.net
The hydrogenolysis process leads to the cleavage of the benzylic C-O bond, resulting in the formation of 4-hydroxyacetophenone oxime and toluene as a byproduct. This method is favored for its mild reaction conditions and high yields. The general transformation is depicted below:
General Reaction Scheme for Catalytic Hydrogenolysis
While specific studies on the hydrogenolysis of this compound are not extensively documented, the reaction is a standard and predictable transformation for benzyloxy-substituted aromatic compounds.
Lewis Acid-Mediated Cleavage Reactions
Alternatively, the benzyloxy group can be cleaved using Lewis acids. Strong Lewis acids such as aluminum chloride (AlCl₃) are known to effect the N-debenzylation of aromatic heterocycles, and similar principles can be applied to O-debenzylation. researchgate.net However, the use of strong Lewis acids can sometimes be problematic due to the potential for undesired side reactions, such as Friedel-Crafts-type alkylations of the aromatic ring.
Milder and more selective methods for the debenzylation of O-benzyl ethers have been developed. For instance, oxidative debenzylation using various reagents can provide the corresponding phenol under conditions that may be more compatible with other functional groups present in the molecule. acs.org
| Reagent System | Description | Potential Outcome for this compound |
| AlCl₃ | Strong Lewis acid, can promote C-O bond cleavage. | Cleavage of the benzyl ether to yield 4-hydroxyacetophenone oxime, with potential for side reactions. researchgate.net |
| Oxidative Reagents | Various oxidants can selectively cleave the benzyl ether. | Formation of 4-hydroxyacetophenone oxime. acs.org |
Selective Functionalization Strategies for the Benzyloxy Group
The benzylic position of the benzyloxy group is susceptible to functionalization through various C-H activation strategies. These reactions offer a pathway to introduce new functional groups onto the benzyl moiety without cleaving the ether linkage. For example, catalytic systems have been developed for the oxidation of benzylic C-H bonds to carbonyl groups. nih.gov Furthermore, metallaphotoredox catalysis has enabled the arylation of benzylic C-H bonds. researchgate.net
Another approach involves the aerobic dehydrogenative α-diarylation of benzyl ketones, which proceeds through a carbon-carbon bond cleavage and formation of new C-C bonds. nih.gov While these methods have not been specifically reported for this compound, they represent potential strategies for its selective functionalization.
Reactivity of the Phenyl Ring System
The phenyl ring of this compound is an electron-rich system, making it amenable to electrophilic substitution and directed metalation reactions.
Electrophilic Aromatic Substitution Patterns
The benzyloxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.orguci.edumasterorganicchemistry.com This directing effect is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. msu.eduyoutube.com Consequently, electrophilic attack will preferentially occur at the positions ortho and para to the benzyloxy group. In the case of this compound, the para position is already substituted, so electrophilic substitution is expected to occur at the ortho positions (C-3 and C-5).
Predicted Products of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Expected Major Product(s) |
|---|---|
| Br₂ / FeBr₃ | (1E)-1-[3-bromo-4-(benzyloxy)phenyl]ethanone oxime |
| HNO₃ / H₂SO₄ | (1E)-1-[4-(benzyloxy)-3-nitrophenyl]ethanone oxime |
| SO₃ / H₂SO₄ | 2-(benzyloxy)-5-(1-(hydroxyimino)ethyl)benzenesulfonic acid |
The oxime functionality is generally considered to be a deactivating group, which would further favor substitution on the benzyloxy-substituted ring.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgstrath.ac.uk Ether oxygen atoms are known to be effective DMGs. uwindsor.ca
In this compound, the oxygen atom of the benzyloxy group can direct the lithiation to the ortho positions (C-3 and C-5). The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. The oxime group itself could also potentially act as a directing group, but the ether oxygen is generally a more established director in such systems.
Potential Directed Ortho-Metalation and Subsequent Electrophilic Quench
Participation in Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react to form a single product in a one-pot fashion. rug.nl Acetophenone oxime derivatives have been shown to participate in such reactions. For instance, acetophenone oxime acetates can undergo a three-component reaction with aryl methyl ketones and elemental sulfur to afford 2-benzoyl thienothiazoles. researchgate.net
Given this precedent, it is plausible that this compound or its derivatives could serve as substrates in similar or other types of MCRs. The oxime functionality is key to this reactivity, potentially enabling the construction of complex heterocyclic scaffolds in a single synthetic operation.
Chemo- and Regioselective Transformations under Catalytic Conditions
The reactivity of this compound under catalytic conditions is a subject of significant interest due to the presence of multiple reactive sites within the molecule. These include the carbon-nitrogen double bond of the oxime, the benzylic ether linkage, and the aromatic rings. Catalytic transformations offer pathways to selectively modify these functional groups, leading to a variety of valuable chemical entities. The strategic selection of catalysts and reaction conditions is paramount in controlling the chemo- and regioselectivity of these transformations, thereby dictating the final product outcome.
Key catalytic transformations of acetophenone oximes, which serve as a structural analogue for this compound, primarily involve hydrogenation and the Beckmann rearrangement. The presence of the benzyloxy group can influence the electronic and steric properties of the substrate, thereby affecting the catalytic activity and selectivity.
Catalytic Hydrogenation
Catalytic hydrogenation of oximes is a fundamental process that can lead to either primary amines or hydroxylamines, depending on the catalyst and reaction conditions employed. The chemoselectivity of this reaction is crucial, as over-reduction can lead to cleavage of the N-O bond.
Research on various substituted acetophenone oximes has demonstrated the efficacy of different catalytic systems. For instance, platinum-based heterogeneous catalysts have been utilized for the reduction of oximes. The activity of these catalysts can be influenced by the support and the presence of additives. In the hydrogenation of aromatic oximes, the electronic nature of substituents on the aromatic ring can impact the reaction rate, with electron-donating groups potentially influencing the electron density at the C=N bond. dntb.gov.ua
Homogeneous catalysts, such as those based on ruthenium, have also shown high efficiency and selectivity in the hydrogenation of oximes. rsc.org These catalysts can operate under milder conditions and may offer better control over chemoselectivity, preventing the formation of secondary amines through side reactions. rsc.org The choice of solvent can also play a significant role in the outcome of the hydrogenation, affecting both the rate and selectivity. rsc.org
While specific studies on the catalytic hydrogenation of this compound are not extensively documented in publicly available literature, data from analogous substituted acetophenone oximes provide valuable insights into the expected reactivity. The benzyloxy group, being an electron-donating substituent, may influence the reactivity of the oxime function.
Table 1: Catalytic Hydrogenation of Substituted Acetophenone Oximes This table presents data for analogous compounds to infer potential reactivity for this compound.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Ru-complex | Aliphatic Aldoximes | Primary Aliphatic Amines | up to 90% | rsc.org |
| Pt/CeO2-ZrO2 | Aromatic Oximes | Hydroxylamines | High | dntb.gov.ua |
| Rh/C | Acetophenone | 1-Phenylethanol | High | rsc.org |
| Rh/Al2O3 | Acetophenone | 1-Phenylethanol | High | rsc.org |
Catalytic Beckmann Rearrangement
The Beckmann rearrangement is a classic organic reaction that transforms oximes into amides under acidic or catalytic conditions. wikipedia.orgmasterorganicchemistry.com This reaction is highly valuable for the synthesis of a wide range of amides and lactams. The regioselectivity of the Beckmann rearrangement is a key consideration, as it determines which group attached to the oxime carbon migrates.
For ketoximes derived from acetophenones, the rearrangement typically involves the migration of the aryl group or the methyl group. The choice of catalyst can influence this migratory aptitude. A variety of catalysts have been developed for the Beckmann rearrangement, including strong acids, Lewis acids, and solid acid catalysts. researchgate.netwjpmr.comlibretexts.orgscielo.org.mx
The use of organocatalysts, such as trifluoroacetic acid, has been shown to be effective for the Beckmann rearrangement of acetophenone oximes, leading to the corresponding amides in high yields. researchgate.netunive.it The reaction can proceed with high selectivity, and the catalyst can often be recovered and reused. researchgate.netunive.it Furthermore, solid catalysts like nano-Fe3O4 have been explored as green and reusable options for promoting this rearrangement. scielo.org.mx
In the case of this compound, the Beckmann rearrangement would be expected to yield either N-(4-(benzyloxy)phenyl)acetamide (via methyl group migration) or N-acetyl-4-(benzyloxy)aniline (via aryl group migration). The electronic properties of the benzyloxy-substituted phenyl group would likely influence its migratory aptitude compared to the methyl group.
Table 2: Catalytic Beckmann Rearrangement of Substituted Acetophenone Oximes This table presents data for analogous compounds to infer potential reactivity for this compound.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Trifluoroacetic Acid | 4-Hydroxyacetophenone Oxime | N-acetyl-4-hydroxyacetanilide | Quantitative | researchgate.net |
| Ferric Chloride | Acetophenone | N-methylbenzamide | 80% | wjpmr.com |
| Trifluoroacetic Acid | Acetophenone Oxime | N-phenylacetamide | Quantitative | unive.it |
| Nano-Fe3O4 | Cyclohexanone Oxime | ε-Caprolactam | Excellent | scielo.org.mx |
Stereochemical Investigations of 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Elucidation of Geometric Isomerism at the Oxime (E/Z) Configuration
The carbon-nitrogen double bond in oximes is the basis for geometric isomerism, leading to the existence of (E) and (Z) isomers. The designation depends on the spatial arrangement of the substituents attached to the imine carbon and the nitrogen atom, as determined by the Cahn-Ingold-Prelog priority rules. For (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime, the "(E)" designation signifies that the hydroxyl group on the nitrogen and the higher-priority substituent on the carbon (the 4-(benzyloxy)phenyl group) are on opposite sides of the C=N double bond.
In the synthesis of substituted acetophenone (B1666503) oximes, it is common for a mixture of (E) and (Z) isomers to be formed, with the (E) isomer often being the thermodynamically more stable and thus the major product. nih.gov The higher stability of the (E) isomer is often attributed to reduced steric hindrance between the hydroxyl group and the bulky aryl substituent.
The formation of the (E) isomer as the predominant form has been observed in the metabolic N-hydroxylation of substituted acetophenone imines across various mammalian species. nih.gov While direct experimental data for the isomeric ratio of synthesized this compound is not extensively published, the general trend observed for analogous compounds suggests a preference for the (E) configuration.
Conformational Analysis of the Benzyloxy Phenyl Framework
The conformational flexibility of this compound is primarily associated with the benzyloxy phenyl portion of the molecule. This includes the rotation around the C-O-C ether linkage and the orientation of the phenyl rings.
Crystal structure analyses of closely related compounds provide valuable insights into the likely conformation of this framework. For instance, in the crystal structure of (E)-1-(4-aminophenyl)ethanone oxime, the phenyl ring is nearly planar with the oxime group, exhibiting a small dihedral angle of 5.58(3)°. researchgate.netnih.gov This suggests a significant degree of conjugation between the aromatic ring and the C=N bond.
In more complex benzyloxy derivatives, such as (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, the torsion angles of the benzyloxy groups indicate an anti conformation. nih.gov The phenyl rings of the benzyloxy substituents are also significantly twisted with respect to the phenyl ring to which they are attached. nih.gov For this compound, a similar twisted conformation of the benzyl (B1604629) group relative to the 4-oxyphenyl moiety would be expected to minimize steric hindrance.
Influence of Stereochemistry on Subsequent Chemical Transformations
The stereochemistry of the oxime functional group can significantly influence the course and outcome of subsequent chemical reactions. The defined (E) configuration of this compound can lead to stereoselective product formation in reactions where the geometry of the starting material is crucial.
For example, in the Beckmann rearrangement, the group anti to the hydroxyl group on the nitrogen migrates. Therefore, the (E) and (Z) isomers of an unsymmetrical ketoxime will yield different amide products. For this compound, the (E) configuration would dictate the migration of the methyl group, leading to the formation of N-(4-(benzyloxy)phenyl)acetamide.
Similarly, in 1,3-dipolar cycloaddition reactions, the stereochemistry of the oxime can influence the stereochemistry of the resulting heterocyclic products. researchgate.netnih.gov The reactivity and the reaction pathways can differ significantly between the (E) and (Z) isomers. Studies on other oximes have shown that the energy barrier for isomerization can be higher than that for cyclization, meaning the geometry of the starting oxime directly dictates the product formed. nih.gov
The stereochemical configuration is also known to be a critical factor in the biological activity of molecules, with different isomers often exhibiting different pharmacological profiles. nih.gov Therefore, controlling the stereochemistry of this compound is essential for its predictable application in both chemical synthesis and potentially in a biological context.
Theoretical and Computational Chemistry Studies of 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the electronic structure of (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime. These methods, rooted in quantum mechanics, solve the Schrödinger equation for the molecule to provide information about electron distribution, molecular orbital energies, and other electronic properties.
Density Functional Theory (DFT) Applications for Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules. acs.org Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the computation significantly while maintaining high accuracy.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its formation from 4-(benzyloxy)phenyl)ethanone and hydroxylamine (B1172632) or its participation in reactions like the Beckmann rearrangement. wikipedia.org
By mapping the potential energy surface (PES) of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. researchgate.net DFT calculations are often employed for this purpose. researchgate.netnih.gov For instance, in the formation of an oxime, the mechanism involves nucleophilic attack of the hydroxylamine on the ketone, followed by proton transfer and dehydration. youtube.com Computational modeling can determine the energy barriers for each of these steps, revealing the rate-determining step of the reaction. researchgate.netnih.gov Studies on similar intramolecular oxime transfer reactions have successfully used DFT to predict the highest energy barriers, which align with experimental evidence. nih.gov
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that undergo a range of conformational changes. Molecular dynamics (MD) simulations are employed to study these dynamics over time.
For this compound, MD simulations can provide insights into the flexibility of the molecule, particularly the rotation around single bonds, such as the C-O bond of the benzyloxy group and the C-N bond of the oxime. These simulations track the motions of atoms over time by solving Newton's equations of motion. The results can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. Studies on other oximes and related compounds have successfully used MD simulations to understand conformational preferences. mdpi.comamanote.com The (E) and (Z) stereoisomers of oximes exhibit different stabilities, with the (Z)-oxime often being the more stable configuration. mdpi.com
In Silico Prediction of Spectroscopic Parameters (Methodology Focus)
Computational chemistry provides powerful methodologies for predicting spectroscopic data, which can be invaluable for structure elucidation and confirmation.
NMR Spectroscopy: DFT methods have become highly accurate in predicting ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO). mdpi.com By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be determined. rsc.orgnih.gov For this compound, this would be crucial for confirming the E configuration of the oxime.
Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum can also be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching and bending of chemical bonds. For the target molecule, characteristic vibrational frequencies for the O-H, C=N, N-O, and C-O-C bonds would be predicted. wikipedia.org
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). scialert.net This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the λ_max values corresponding to π→π* and n→π* transitions within the aromatic rings and the oxime functional group. scialert.net
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Method |
| ¹H NMR (δ, ppm) | 8.5 (O-H) | DFT/GIAO |
| ¹³C NMR (δ, ppm) | 155 (C=N) | DFT/GIAO |
| IR (ν, cm⁻¹) | 3300 (O-H stretch) | DFT |
| IR (ν, cm⁻¹) | 1650 (C=N stretch) | DFT |
| UV-Vis (λ_max, nm) | 275 (π→π*) | TD-DFT |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and shape of these orbitals are key to understanding a molecule's electronic behavior. youtube.com
For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the oxime group, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, would likely be distributed over the C=N bond and the aromatic system, representing its capacity to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. researchgate.net FMO analysis is a powerful predictive tool; for instance, in cycloaddition reactions, the feasibility and stereochemistry can often be predicted by examining the symmetry and overlap of the frontier orbitals of the reactants. numberanalytics.comimperial.ac.uk The nucleophilicity of a molecule is related to its HOMO energy, while its electrophilicity is related to its LUMO energy. pku.edu.cn
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Implication |
| HOMO | -6.2 | Electron-donating capability |
| LUMO | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 | Kinetic stability, chemical reactivity |
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is the cornerstone of molecular structure determination in solution and solid states. For a molecule like (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime, a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are necessary to assign all proton and carbon signals unequivocally.
Two-dimensional (2D) NMR experiments provide correlation data that reveals the connectivity of atoms within a molecule, which is often impossible to deduce from 1D spectra alone.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For the target molecule, COSY would reveal correlations between the ortho and meta protons on the 4-substituted phenyl ring (an AA'BB' system) and between the protons on the separate phenyl ring of the benzyl (B1604629) group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with the carbons to which they are directly attached (¹JCH coupling). youtube.com This is the primary method for assigning carbon signals by linking them to their known proton assignments. Every protonated carbon in the molecule would show a correlation peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). youtube.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton. For instance, the methyl protons (H-8) would show an HMBC correlation to the oxime carbon (C-7) and the aromatic carbon C-1. The benzylic protons (H-9) would correlate to the ether-linked aromatic carbon (C-4) and carbons within the benzyl group's phenyl ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry, such as the (E/Z) configuration of the oxime. For the specified (E)-isomer, a NOESY correlation would be expected between the oxime hydroxyl proton and the ortho-protons (H-2/H-6) of the main phenyl ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical shifts for the contained functional groups. Solvent: CDCl₃)
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H) |
| 1 | C | - | ~129.0 | H-2/6, H-8 |
| 2, 6 | CH | ~7.55 (d) | ~128.0 | C-4, C-7, C-1 |
| 3, 5 | CH | ~6.95 (d) | ~115.0 | C-1, C-4 |
| 4 | C | - | ~159.0 | H-2/6, H-3/5, H-9 |
| 7 | C | - | ~157.0 | H-8, H-2/6 |
| 8 | CH₃ | ~2.25 (s) | ~12.0 | C-7, C-1 |
| 9 | CH₂ | ~5.10 (s) | ~70.0 | C-4, C-1' |
| 1' | C | - | ~137.0 | H-9, H-2'/6' |
| 2', 6' | CH | ~7.40 (d) | ~128.5 | C-4', C-1', C-9 |
| 3', 5' | CH | ~7.35 (t) | ~128.0 | C-1' |
| 4' | CH | ~7.30 (t) | ~127.5 | C-2'/6' |
| N-OH | OH | ~8.5 (s, br) | - | - |
Beyond standard 2D techniques, other NMR methods can provide deeper insights. In solution, variable-temperature (VT) NMR could be used to study the rotational dynamics of the benzyl group or to investigate the potential for (E/Z) isomerization around the C=N bond. Quantitative NMR (qNMR) could be employed for purity assessment without the need for an identical reference standard.
Solid-state NMR (ssNMR) would be valuable for analyzing the compound in its crystalline form. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could reveal information about the molecular packing and identify the presence of different polymorphs, which may not be detectable in solution.
Mass Spectrometry Techniques
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound and for deducing its structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. uv.mx For this compound, the neutral molecule has a formula of C₁₅H₁₅NO₂. In a typical electrospray ionization (ESI) experiment, the protonated molecule, [M+H]⁺, would be observed.
Monoisotopic Mass of C₁₅H₁₅NO₂: 241.1103 g/mol
Expected [M+H]⁺ ion (C₁₅H₁₆NO₂⁺): 242.1176 m/z
An experimentally measured mass within a few parts per million (ppm) of this theoretical value would confirm the elemental composition.
In tandem mass spectrometry (MS/MS), the parent ion (e.g., m/z 242.1) is isolated and fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. The fragmentation pattern provides a fingerprint of the molecule's structure. General principles of oxime fragmentation suggest several predictable pathways. nih.gov
Key expected fragmentation pathways for the [M+H]⁺ ion include:
Loss of the benzyl group: The most facile cleavage is often the benzylic C-O bond, leading to the loss of a benzyl radical (C₇H₇•) from the molecular ion or, more commonly in ESI, the loss of toluene (B28343) (C₇H₈) or a benzyl cation. The most prominent fragment would likely be from the cleavage of the benzyl group, resulting in a highly stable benzyl cation or a radical. A major fragment would be the tropylium (B1234903) ion at m/z 91 , corresponding to [C₇H₇]⁺.
Formation of the 4-hydroxyphenyl ethanone (B97240) oxime ion: Cleavage of the O-CH₂ bond would lead to the fragment ion at m/z 150 , corresponding to the [M-C₇H₇]⁺ or [C₈H₈NO]⁺ species.
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the carbonyl carbon (C1-C7) is also possible.
Table 2: Predicted MS/MS Fragments for the [M+H]⁺ Ion of this compound
| m/z (Predicted) | Formula of Fragment | Likely Origin |
| 242.1 | [C₁₅H₁₆NO₂]⁺ | Protonated Parent Ion |
| 150.1 | [C₈H₈NO]⁺ | Loss of toluene (C₇H₈) from the parent ion |
| 91.1 | [C₇H₇]⁺ | Benzyl cation (tropylium ion), resulting from cleavage of the benzyloxy C-O bond |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of light (Raman).
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic functional groups. The IR spectrum of the target compound would be dominated by several key absorptions. A broad peak in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretch of the oxime group. researchgate.net The C=N stretching vibration of the oxime typically appears in the 1620-1680 cm⁻¹ range. researchgate.net Other significant peaks would include those for the aromatic C=C bonds, the C-O ether stretches, and the C-H bonds of the aromatic and methyl groups.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the polar O-H and C-O bonds give strong IR signals, the non-polar C=C and C=N bonds of the aromatic rings and oxime group would be expected to produce strong signals in the Raman spectrum.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| O-H Stretch | Oxime | 3100 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | Phenyl Rings | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | CH₃, CH₂ | 2850 - 3000 | Medium |
| C=N Stretch | Oxime | 1620 - 1680 | Medium |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Medium-Strong |
| C-O Stretch (Ether) | Ar-O-CH₂ | 1220 - 1260 (asym), 1020-1070 (sym) | Strong |
| N-O Stretch | Oxime | 930 - 960 | Medium |
By combining these advanced spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and reactivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of this compound is dictated by the electronic transitions within its constituent chromophores: the p-substituted phenyl ring, the oxime C=N bond, and the benzyloxy ether linkage. The conjugated system, which extends from the phenyl ring to the imine group, is expected to give rise to distinct absorption bands.
The primary electronic transitions anticipated are of the π → π* and n → π* types. The intense π → π* transitions are associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system and the C=N double bond. Due to the extended conjugation conferred by the 4-(benzyloxy)phenyl substituent, these absorptions are expected to occur at longer wavelengths compared to unsubstituted acetophenone (B1666503). Based on data from analogous p-substituted acetophenone oximes, a strong absorption band is predicted in the 280-290 nm region. For instance, the E-isomer of a structurally similar acetophenone oxime exhibits an absorption maximum (λmax) at 284 nm. nih.gov The benzene (B151609) ring itself contributes to this region of the spectrum.
A less intense n → π* transition, arising from the promotion of a non-bonding electron from the nitrogen or oxygen lone pairs to a π* antibonding orbital, is also expected. This type of transition is characteristically weaker and may appear as a shoulder on the more intense π → π* band, likely in the 300-320 nm range. studyraid.com The deprotonation of the oxime hydroxyl group to form the oximate in basic media would lead to a bathochromic (red) shift of the π → π* band to approximately 330-360 nm, due to the increased electron-donating ability of the resulting anion. researchgate.net
Table 1: Predicted UV-Vis Absorption Data for this compound
| Predicted Transition Type | Expected λmax (nm) | Associated Chromophore |
|---|---|---|
| π → π* | ~280 - 290 | Phenyl ring conjugated with C=N |
X-ray Crystallography for Single-Crystal Molecular Structure Determination
Single-crystal X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not publicly available, its structural parameters can be reliably predicted based on high-quality crystallographic data of closely related compounds, such as (E)-1-(4-aminophenyl)ethanone oxime. nih.govresearchgate.net
The molecule is expected to adopt the thermodynamically more stable E configuration about the C=N double bond, where the hydroxyl group is anti-periplanar to the substituted phenyl ring. The core structure, comprising the phenyl ring and the ethanone oxime moiety, is anticipated to be nearly planar. In the crystal structure of (E)-1-(4-aminophenyl)ethanone oxime, the oxime group is oriented at a dihedral angle of only 5.58(3)° with respect to the benzene ring, indicating significant planarity. nih.gov
A defining feature of oxime crystal structures is the formation of strong intermolecular hydrogen bonds. nih.gov The hydroxyl group of the oxime is an excellent hydrogen bond donor, while the nitrogen atom is an effective acceptor. This typically leads to the formation of hydrogen-bonded dimers or infinite chains (catemers). For this compound, it is highly probable that molecules will be linked by O-H···N hydrogen bonds, forming a supramolecular structure. In a related compound, these interactions result in an infinite one-dimensional chain. nih.gov The O···N distance in such hydrogen bonds is typically around 2.9 Å. nih.gov
The benzyloxy group introduces additional conformational flexibility. The orientation of the benzyl group relative to the rest of the molecule will be influenced by crystal packing forces, but it is expected to be staggered to minimize steric hindrance.
Table 2: Predicted Crystallographic Data and Key Bond Parameters for this compound
| Parameter | Predicted Value | Comments |
|---|---|---|
| Crystal System | Monoclinic | Common for this class of compounds nih.govnih.gov |
| Space Group | P2₁/c | Common for this class of compounds nih.govnih.gov |
| C=N Bond Length | ~1.28 Å | Typical for an oxime |
| N-O Bond Length | ~1.41 Å | Typical for an oxime |
| O-H···N H-bond Distance | ~2.9 Å | Intermolecular hydrogen bond nih.gov |
Chiroptical Spectroscopy for Potential Chiral Derivatives
The parent molecule, this compound, is achiral and therefore does not exhibit optical activity that could be measured by chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, the introduction of a chiral center would render the molecule optically active and make chiroptical spectroscopy an invaluable tool for its stereochemical analysis.
A straightforward approach to creating a chiral derivative would be to introduce a stereocenter into the benzyloxy group, for example, by using (R)- or (S)-α-methylbenzyl alcohol in the synthesis instead of benzyl alcohol. This would result in the formation of diastereomeric compounds, (1E)-1-{4-[(1R)-1-phenylethoxy]phenyl}ethanone oxime or its (S)-enantiomer.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a chiral derivative of the target compound, CD signals would be expected in the regions of the electronic transitions observed in the UV-Vis spectrum (~280-320 nm). The sign and magnitude of the Cotton effects in the CD spectrum would be directly related to the absolute configuration of the newly introduced stereocenter and its influence on the conformation of the chromophoric system. Such studies could provide detailed information about the preferred spatial arrangement of the chiral side chain relative to the planar aromatic oxime core. While no specific data exists for such derivatives, the principle remains a powerful potential application for stereochemical elucidation. aps.org
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Acetophenone |
| (E)-1-(4-aminophenyl)ethanone oxime |
| (R)-α-methylbenzyl alcohol |
| (S)-α-methylbenzyl alcohol |
Applications of 1e 1 4 Benzyloxy Phenyl Ethanone Oxime in Organic Synthesis
A Versatile Intermediate in the Synthesis of Complex Molecules
(1E)-1-[4-(benzyloxy)phenyl]ethanone oxime serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. The benzyl (B1604629) protecting group on the phenol (B47542) offers stability under a range of reaction conditions, allowing for transformations at the oxime functionality without affecting the hydroxyl group. This protecting group can be readily removed at a later synthetic stage to yield the corresponding 4-hydroxyphenyl derivative, a common motif in biologically active compounds.
The oxime group itself is a locus of reactivity, capable of undergoing a variety of transformations. It can be reduced to the corresponding amine, hydrolyzed back to the ketone, or rearranged to form amides, making it a versatile handle for introducing nitrogen into a molecular framework. The presence of the benzyloxy group provides solubility in common organic solvents, facilitating its use in a wide array of synthetic transformations.
Precursor for Diverse Nitrogen-Containing Heterocyclic Compounds
One of the most significant applications of this compound is as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
Isoxazoles and Isoxazolines: The reaction of the oxime with alkynes is a common method for the synthesis of isoxazoles. For instance, the cycloaddition of nitrile oxides, generated in situ from the oxime, with alkynes provides a direct route to 3,5-disubstituted isoxazoles. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov This methodology is highly valuable for creating libraries of isoxazole (B147169) derivatives for drug discovery. Similarly, reaction with alkenes can lead to the formation of isoxazolines, which are also important heterocyclic scaffolds. nih.gov
Pyrazoles and Pyrazolines: The condensation of this compound with hydrazines offers a pathway to pyrazole (B372694) derivatives. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. dergipark.org.trnih.govnih.gov This approach allows for the introduction of various substituents on the pyrazole ring, depending on the nature of the hydrazine (B178648) used. Pyrazoles are a well-known class of compounds with a broad spectrum of biological activities.
The following table summarizes the synthesis of these key heterocycles from aryl oximes, a class to which this compound belongs:
| Heterocycle | Reactant(s) | General Reaction Conditions |
| Isoxazole | Alkyne | Generation of nitrile oxide from oxime followed by [3+2] cycloaddition |
| Isoxazoline | Alkene | 1,3-dipolar cycloaddition of in situ generated nitrile oxide |
| Pyrazole | Hydrazine | Condensation followed by cyclization |
Role in the Construction of Advanced Organic Scaffolds
The structural framework of this compound makes it a valuable component in the construction of more elaborate and advanced organic scaffolds. The ability to functionalize both the oxime and, after deprotection, the phenol, allows for the divergent synthesis of complex molecules.
For instance, the heterocyclic rings synthesized from this oxime can be further elaborated. The isoxazole or pyrazole ring can act as a rigid core, with the benzyloxyphenyl group providing a point for further modification. This strategy is employed in the synthesis of molecules with potential applications in medicinal chemistry, where the spatial arrangement of different functional groups is crucial for biological activity.
Utilization in Specific Named Organic Reactions as a Starting Material
While specific examples directly citing this compound in all named reactions are not extensively documented in readily available literature, its chemical nature as a ketoxime makes it a suitable substrate for several classic organic transformations.
Beckmann Rearrangement: The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts oximes into amides. For a ketoxime like this compound, this rearrangement would be expected to yield the corresponding N-aryl acetamide (B32628) derivative. The reaction proceeds via the protonation of the oxime hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group. This transformation provides a route to introduce an amide functionality, which is a key feature in many biologically active molecules and polymers.
Neber Rearrangement: The Neber rearrangement provides a pathway from a ketoxime to an α-amino ketone. This transformation typically involves the conversion of the oxime to a suitable leaving group, such as a tosylate, followed by treatment with a base. The reaction proceeds through an azirine intermediate, which is then hydrolyzed to the α-amino ketone. This reaction offers a method for the synthesis of valuable synthetic intermediates that are not easily accessible by other means.
Integration into Cascade and Multicomponent Reaction Sequences
The reactivity of the oxime functional group makes this compound a potential candidate for inclusion in cascade and multicomponent reactions. These powerful synthetic strategies allow for the formation of complex molecules from simple starting materials in a single operation, increasing efficiency and reducing waste.
Multicomponent Reactions (MCRs): While specific MCRs involving this compound are not widely reported, the general reactivity of oximes lends itself to such processes. For example, a multicomponent reaction could potentially involve the in situ formation of the oxime followed by a subsequent cyclization with other components to build complex heterocyclic systems in one pot.
Cascade Reactions: A cascade reaction, also known as a domino or tandem reaction, involves two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. An appropriately substituted derivative of this compound could be designed to initiate or participate in a cascade sequence. For example, a reaction could be initiated at the oxime functionality, leading to an intermediate that then undergoes a spontaneous intramolecular cyclization or rearrangement. longdom.org
Chemical Derivatives and Analogues of 1e 1 4 Benzyloxy Phenyl Ethanone Oxime
Synthesis and Reactivity of O-Substituted Oxime Derivatives
The hydroxyl group of the oxime moiety in (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime is a prime site for derivatization, leading to O-substituted derivatives such as oxime ethers and esters. These modifications not only alter the parent molecule's physical properties but also unlock new avenues of reactivity. nih.gov
Synthesis: O-acylation can be readily achieved through the reaction of the parent oxime with acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, reacting the oxime with acetic anhydride (B1165640) would yield the corresponding O-acetyl oxime. masterorganicchemistry.com Similarly, O-alkylation to form oxime ethers can be performed using alkyl halides under basic conditions. A more recent approach involves a phosphine(III)-mediated O–H bond insertion reaction of oximes with α-keto esters, providing an efficient route to various oxime ethers. rsc.org
Reactivity: O-substitution is a critical step for activating the oxime for several key transformations.
Beckmann Rearrangement: This classic rearrangement converts ketoximes into amides. wikipedia.org The conversion of the hydroxyl group into a better leaving group (e.g., acetate (B1210297), tosylate, or trifluoroacetate) is crucial for the reaction to proceed. masterorganicchemistry.comunive.it For an O-acetyl derivative of this compound, the rearrangement would be expected to yield N-[4-(benzyloxy)phenyl]acetamide, as the phenyl group has a higher migratory aptitude than the methyl group. chem-station.com This reaction is stereospecific, with the group anti-periplanar to the leaving group migrating. wikipedia.org
Heterocycle Synthesis: Oxime ethers are valuable intermediates for synthesizing a variety of nitrogen- and oxygen-containing heterocycles. nsf.gov For example, O-methyl alkynyl oximes can undergo cyclization in the presence of ICl to form 4-iodoisoxazoles, which can be further functionalized using palladium-catalyzed cross-coupling reactions. organic-chemistry.org This suggests that an O-methylated derivative of the title compound could serve as a precursor for novel, substituted isoxazoles.
Radical Reactions: The N-O bond in O-substituted oximes can be cleaved under thermal or photochemical conditions to generate iminyl radicals. researchgate.net These highly reactive intermediates can participate in various synthetic transformations, including cyclizations and intermolecular additions, offering a modern approach to complex molecule synthesis. nsf.gov
Table 1: Synthesis and Reactivity of O-Substituted Derivatives
| Derivative Type | Synthetic Method | Key Reactivity | Product from this compound derivative |
|---|---|---|---|
| O-Acyl Oxime | Reaction with acyl chloride or anhydride with base | Beckmann Rearrangement masterorganicchemistry.comwikipedia.org | N-[4-(benzyloxy)phenyl]acetamide |
| O-Alkyl Oxime Ether | Reaction with alkyl halide and base or P(III)-mediated insertion rsc.org | Heterocycle Synthesis (e.g., Isoxazoles) organic-chemistry.org | Substituted isoxazoles |
| O-Acyl/Alkyl Oxime | Photochemical/Thermal N-O bond cleavage | Iminyl Radical Formation nsf.govresearchgate.net | Radical-derived products |
Exploration of Substituent Effects on the Phenyl Ring
Modifying the electronic character of the phenyl ring by introducing various substituents can significantly influence the reactivity of the distal oxime functionality. While the title compound features a benzyloxy group at the para-position, which is generally electron-donating through resonance, exploring analogues with different substituents provides insight into reaction mechanisms and allows for the fine-tuning of chemical properties.
Studies on related acetophenone (B1666503) oximes show that the nature of the para-substituent impacts reactions like the Beckmann rearrangement. researchgate.net
Electron-donating groups (e.g., -OCH₃, -NH₂) would be expected to increase the electron density of the aromatic ring. This enhances the migratory aptitude of the phenyl group in the Beckmann rearrangement, potentially accelerating the reaction compared to unsubstituted or deactivated analogues. chem-station.com
The electronic environment of the phenyl ring also plays a role in reactions where the oxime acts as a ligand or directing group. In palladium-catalyzed C-H activation reactions, for example, the electronic properties of the substrate can influence the efficiency and regioselectivity of the transformation. mdpi.com
Table 2: Predicted Substituent Effects on Phenyl Ring Reactivity
| Substituent at para-position | Electronic Effect | Predicted Impact on Beckmann Rearrangement Rate (Phenyl Migration) | Predicted Impact on Oxime Nitrogen Nucleophilicity |
|---|---|---|---|
| -OCH₃ | Electron-Donating | Increase | Increase |
| -CH₃ | Electron-Donating | Slight Increase | Slight Increase |
| -H | Neutral | Baseline | Baseline |
| -Cl | Electron-Withdrawing | Decrease | Decrease |
| -NO₂ | Strongly Electron-Withdrawing | Significant Decrease | Significant Decrease |
Modifications and Elaboration of the Ethanone (B97240) Side Chain
The ethanone side chain, comprising the methyl group and the oxime-bearing carbon, offers further opportunities for structural diversification.
Neber Rearrangement: A key reaction for modifying the side chain is the Neber rearrangement, which transforms a ketoxime into an α-amino ketone. wikipedia.org This reaction typically proceeds by first converting the oxime to an O-sulfonate (e.g., a tosylate). wikipedia.org Subsequent treatment with a base leads to the formation of an intermediate azirine, which is then hydrolyzed to afford the α-amino ketone. wikipedia.orgnumberanalytics.com Applying this to this compound would yield 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one, introducing a valuable amino group adjacent to the carbonyl.
α-Functionalization: The methyl group of the ethanone moiety is a site for C-H functionalization, although this is more commonly performed on the parent ketone before oximation. nih.govresearchgate.net However, methods for the direct functionalization of C-H bonds alpha to the oxime group have been developed. For example, a lithium carbonate-promoted coupling of acetophenone oxime acetates with arylacetic acids and sulfur has been used to synthesize fused thieno nih.govresearchgate.netthiazoles. rsc.org This demonstrates that the methyl group can be elaborated into complex heterocyclic structures.
Beckmann Rearrangement Product: As mentioned, the Beckmann rearrangement converts the ketoxime into an N-aryl amide. organic-chemistry.org This transformation itself represents a significant elaboration of the ethanone side chain, converting the C(=NOH)CH₃ unit into a -NHC(=O)CH₃ group, specifically forming N-[4-(benzyloxy)phenyl]acetamide. chem-station.com
Table 3: Potential Modifications of the Ethanone Side Chain
| Reaction | Reagents | Resulting Functional Group | Potential Product from this compound |
|---|---|---|---|
| Neber Rearrangement | 1. TsCl, Base 2. H₂O | α-Amino Ketone wikipedia.orgwikipedia.org | 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-one |
| α-C-H Thienothiazole Annulation | Arylacetic acid, S, Li₂CO₃ | Fused Thienothiazole rsc.org | 2-Aryl-5-(4-(benzyloxy)phenyl)thieno[3,2-d]thiazole |
| Beckmann Rearrangement | Acid or Activating Agent (e.g., Ac₂O) | N-Aryl Amide chem-station.comorganic-chemistry.org | N-[4-(benzyloxy)phenyl]acetamide |
Development of Structural Isosteres for Modified Reactivity Profiles
Bicyclo[1.1.1]pentane (BCP) has emerged as a popular isosteric replacement for para-substituted benzene (B151609) rings. The distance between the 1 and 3 positions of the BCP cage closely mimics the distance between the 1 and 4 positions of a phenyl ring. Replacing the 4-(benzyloxy)phenyl group in the title compound with a 4-(benzyloxy)bicyclo[1.1.1]pentan-1-yl group would create a novel analogue with a three-dimensional, non-aromatic core. This modification would increase the sp³ character of the molecule, likely leading to increased solubility and different electronic effects on the oxime group, thereby modifying its reactivity profile.
Table 4: Comparison of Phenyl Ring and Bicyclo[1.1.1]pentane (BCP) Isostere
| Parameter | para-Substituted Phenyl Ring | 1,3-Disubstituted BCP |
|---|---|---|
| Structure | Aromatic, Planar | Saturated, 3D Cage |
| Exit Vector Distance (d) | ~4.1 Å | ~3.7 Å |
| Scaffold Carbon Distance (r) | ~2.8 Å | ~1.9 Å |
| Solubility | Lower | Higher |
| Metabolic Stability | Prone to aromatic oxidation | Generally more stable |
Design and Synthesis of Photoactive or Redox-Active Analogues
The oxime functional group and its derivatives are precursors for synthetically useful radical intermediates, often generated through photochemistry or redox processes. nsf.gov This inherent reactivity can be harnessed to design analogues of this compound with specific photoactive or redox-active properties.
Photoactive Analogues: The N-O bond of an oxime can be cleaved upon exposure to light, especially in the presence of a photocatalyst, to generate an iminyl radical. nsf.govresearchgate.net This process can be facilitated by converting the oxime to an O-acyl derivative. The resulting radical can engage in various transformations, such as intramolecular cyclizations. researchgate.net For example, an analogue of the title compound bearing an appropriately positioned alkene could undergo a photo-induced radical cyclization to form N-heterocycles. Furthermore, visible-light-mediated energy transfer can be used to achieve E/Z isomerization of aryl oximes, which can be coupled with subsequent reactions like the Beckmann rearrangement. organic-chemistry.org
Redox-Active Analogues: The oxime moiety can act as a ligand to form metal complexes, some of which may be redox-active. Palladacycles derived from oximes, for instance, are highly stable and serve as versatile catalysts in various cross-coupling reactions, indicating the participation of the oxime in a redox catalytic cycle. Analogues of the title compound could be designed to form such palladacycles, creating catalysts for reactions like Suzuki-Miyaura or Sonogashira couplings. Additionally, introducing redox-active functional groups onto the aromatic ring, such as a nitro group, would create an analogue with a built-in redox center. Such compounds could be studied for their electrochemical properties. uleth.ca The development of redox-active composites, for example by incorporating a ferrocene (B1249389) moiety or creating metal-organic frameworks, is another strategy for imparting redox activity. nih.gov
Advanced Research Perspectives and Future Directions
Integration with Flow Chemistry and Microfluidic Technologies
The synthesis and transformation of oximes are well-suited for adaptation into continuous flow and microfluidic systems, offering significant advantages over traditional batch processing. numberanalytics.comdurham.ac.uk The application of these technologies to (1E)-1-[4-(benzyloxy)phenyl]ethanone oxime could unlock enhanced efficiency, safety, and scalability.
Flow Chemistry for Synthesis and Transformations: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time. The synthesis of this compound from its parent ketone, 4'-(benzyloxy)acetophenone, and hydroxylamine (B1172632) could be optimized in a flow system to maximize yield and purity while minimizing reaction time. researchgate.net Furthermore, subsequent transformations, such as the Beckmann rearrangement or catalytic reductions, can be performed in-line, creating a streamlined, multi-step synthesis platform. Photochemical reactions, in particular, benefit greatly from flow setups, which ensure uniform irradiation and can improve the efficiency of processes like photo-oximation. durham.ac.uk
Microfluidics for Functionalization and Analysis: Microfluidic devices offer a platform for the precise manipulation of small volumes of reagents. nih.govmdpi.com The surface of microchannels could be functionalized with this compound or its derivatives. The oxime group can act as a covalent linkage point to immobilize molecules onto biodegradable polymer films, such as polyketoesters, enabling the design of functionalized microchannels for specific analytical or biomedical applications. nih.gov This strategy allows for the creation of patterned surfaces and microfluidic devices with tailored chemical properties.
Table 1: Potential Applications of Flow and Microfluidic Technologies
| Technology | Application for this compound | Potential Advantages |
| Continuous Flow Reactor | Synthesis from 4'-(benzyloxy)acetophenone | Increased yield, reduced reaction time, enhanced safety, scalability |
| Photochemical Flow Reactor | Photo-induced transformations | Precise control of irradiation, improved efficiency |
| In-line Reaction Systems | Multi-step synthesis (e.g., synthesis followed by reduction) | Streamlined process, reduced intermediate handling |
| Microfluidic Devices | Surface functionalization of channels with the oxime | Creation of patterned surfaces, design of functionalized biodegradable devices |
Development of Novel Catalytic Systems for Oxime Transformations
The oxime functional group is a versatile precursor for various nitrogen-containing compounds, accessible through transformations like the Beckmann rearrangement and catalytic reduction. Future research will likely focus on developing novel, efficient, and selective catalytic systems for these reactions, moving away from harsh, stoichiometric reagents. rsc.orgwikipedia.orgwikipedia.org
Catalytic Beckmann Rearrangement: The Beckmann rearrangement converts ketoximes into N-substituted amides, which are valuable building blocks in pharmaceuticals and polymers. rsc.orgwikipedia.org Traditional methods often require strong acids like sulfuric acid. ionike.com Modern catalysis research focuses on milder and more sustainable alternatives. For this compound, systems employing task-specific ionic liquids with co-catalysts like phosphorus pentoxide, or reagents such as cyanuric chloride and phenyl dichlorophosphate, could facilitate a highly efficient rearrangement under significantly milder conditions. wikipedia.orgionike.comnih.govnih.gov
Selective Catalytic Reduction: The reduction of oximes can yield either primary amines or hydroxylamines, depending on the catalyst and reaction conditions. wikipedia.org Developing catalysts that selectively control this outcome is a significant challenge. nih.govepfl.chresearchgate.net
To Hydroxylamines: Recent breakthroughs include platinum-based heterogeneous catalysts used with strong acids and, more notably, homogeneous nickel and iridium complexes for asymmetric hydrogenation, which can produce chiral hydroxylamines with high enantioselectivity. nih.govincatt.nl Applying such a system to this compound could yield the corresponding chiral hydroxylamine, a valuable synthetic intermediate.
To Amines: The complete reduction to the primary amine can be achieved using various reagents, but achieving high selectivity over the hydroxylamine intermediate remains an area of active research.
Transition Metal-Catalyzed C-H Functionalization: A more advanced strategy involves using the oxime moiety as an internal oxidant in transition metal-catalyzed C-H functionalization reactions. rsc.org This allows for the direct modification of the molecular scaffold, potentially at the C-H bonds of the phenyl ring, to construct complex heterocyclic systems. Applying this methodology to this compound could provide novel pathways to previously inaccessible derivatives.
Table 2: Emerging Catalytic Systems for Oxime Transformations
| Transformation | Catalytic System | Product from this compound | Significance |
| Beckmann Rearrangement | Ionic Liquid + P₂O₅ / Cyanuric Chloride | N-(4-(benzyloxy)phenyl)acetamide | Milder conditions, higher selectivity, sustainable process wikipedia.orgionike.comnih.gov |
| Asymmetric Reduction | Nickel or Iridium Bisphosphine Complexes | Chiral 1-(4-(benzyloxy)phenyl)ethan-1-amine or Hydroxylamine | Access to optically pure amines/hydroxylamines incatt.nl |
| C-H Functionalization | Transition Metal Catalysts (e.g., Cu, Ru) | Complex heterocyclic derivatives | Advanced molecular construction, atom economy rsc.org |
Exploration of Supramolecular Interactions and Self-Assembly Properties
The oxime group is a potent director of supramolecular assembly due to its ability to act as both a hydrogen-bond donor (O-H) and acceptor (N atom). rsc.orgscispace.comacs.org The interplay of these interactions governs the crystal packing and self-assembly in solution, which can be harnessed for crystal engineering and the design of functional materials.
The structural chemistry of oximes is dominated by characteristic hydrogen-bonding patterns, primarily O-H···N interactions that lead to centrosymmetric dimers or extended one-dimensional chains (catemers). acs.orgresearchgate.net For this compound, these primary interactions would be modulated by its specific substituents. The bulky benzyloxy group could introduce steric hindrance, potentially influencing the preference for a dimer versus a chain motif. fastercapital.com Furthermore, this large, aromatic group can participate in weaker, yet structurally significant, C-H···π and π-π stacking interactions, adding further complexity and directionality to the self-assembly process. The competition and synergy between strong O-H···N hydrogen bonds and these weaker interactions will ultimately dictate the final three-dimensional architecture. Experimental and computational studies are needed to elucidate the preferred self-assembly motifs and how they can be controlled. researchgate.netnih.gov
Table 3: Primary Supramolecular Motifs in Oximes
| Motif | Description | Hydrogen Bond Type | Potential Influence of Substituents on this compound |
| R²₂(6) Dimer | A six-membered ring formed by two molecules. | O-H···N | May be favored due to defined, stable structure. |
| C(3) Catemer | A one-dimensional chain of molecules. | O-H···N | Steric bulk of the benzyloxy group might hinder this extended arrangement. fastercapital.com |
| Weak Interactions | π-π stacking, C-H···π | van der Waals / Electrostatic | The benzyloxy and phenyl rings provide opportunities for these interactions, influencing overall crystal packing. |
Computational Design and Prediction of Novel Derivatives with Tuned Reactivity
In silico methods are powerful predictive tools for accelerating the design of new molecules and understanding their chemical behavior. nih.gov For this compound, computational chemistry can provide deep insights into its properties and guide the synthesis of derivatives with tailored functions.
Predicting Reactivity and Isomerism: Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and stability of the (E) and (Z) isomers of the oxime. nih.gov Such calculations can also model the transition states of reactions like the Beckmann rearrangement or catalytic reductions, helping to predict reaction barriers, regioselectivity, and the effect of different catalysts or substituents. nih.govrsc.org Understanding the O-H bond dissociation enthalpy (BDE) is crucial for predicting the ease of forming iminoxyl radicals, which are key intermediates in many oxidative reactions. nih.gov
Design of Functional Derivatives: Molecular docking studies can be used to design novel derivatives of this compound with potential biological activity. nih.gov By computationally screening modifications to the benzyloxy or phenyl moieties against the binding sites of specific protein targets (e.g., enzymes like urease or kinases), researchers can prioritize the synthesis of compounds with the highest predicted affinity and efficacy. nih.govmdpi.com Properties such as lipophilicity and water solubility can also be predicted to guide the design of molecules with improved pharmacokinetic profiles. nih.gov
Opportunities in Materials Science through Structural Modifications
The oxime functional group is increasingly recognized for its utility in materials science, particularly in the fields of polymer chemistry and dynamic materials. rsc.orgrsc.orgrsc.org The formation of an oxime bond is a high-yielding reaction often classified as "click chemistry," making it ideal for polymer synthesis and modification. rsc.orgresearchgate.net
Polymer Synthesis and Functionalization: this compound can be envisioned as a functional monomer or a cross-linking agent. By introducing a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety) onto the benzyloxy ring, the molecule could be incorporated into polymer backbones. The resulting polymer would be decorated with oxime groups available for further post-polymerization modification. The bulky benzyloxy substituent would also impart specific physical properties, such as increased rigidity or hydrophobicity, to the final material.
Dynamic and Self-Healing Materials: The oxime linkage is a dynamic covalent bond, meaning it can be reversibly formed and broken under specific stimuli, such as changes in pH or temperature. rsc.orgresearchgate.net This property is the foundation of Covalent Adaptable Networks (CANs), which are polymers that can be reprocessed, repaired, or recycled. rsc.orgrsc.org By using difunctional derivatives of this compound to cross-link polymer chains, it is possible to create novel hydrogels or elastomers with self-healing capabilities and stimuli-responsive behavior. researchgate.net The unique structure of this specific oxime could be used to fine-tune the dynamic properties and mechanical performance of these advanced materials.
Q & A
Advanced Research Question
- Electronic Effects : The electron-donating benzyloxy group stabilizes the aromatic ring, altering nucleophilic attack sites in further derivatization .
- Steric Effects : Bulky benzyloxy groups may hinder crystallization or intramolecular hydrogen bonding, as seen in analogs with dihedral angles <5° .
- Hydrogen Bonding : The substituent modulates crystal packing; for example, intermolecular O–H···N bonds form dimeric structures in the solid state .
What strategies resolve contradictions in crystallographic data between studies?
Advanced Research Question
- Refinement Protocols : Use SHELXL with high-resolution data to minimize R-factor discrepancies. For example, SHELXL97 achieved R = 0.068 in a related oxime structure .
- Validation Tools : Check for twinning or disorder using PLATON or CCDC Mercury .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., 1-(4-aminophenyl)ethanone oxime derivatives) to identify systematic errors .
What bioactivity profiles are reported for this compound, and how are they assessed?
Advanced Research Question
- Antiviral Activity : Analogous oximes show inhibitory effects against tobacco mosaic virus (TMV) via curative activity assays (e.g., 64.6% inhibition at 500 µg/mL) .
- Anticonvulsant Potential : Structural analogs (e.g., 1-aryl ethanone oximes) are evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
- Methodology :
- In Vitro Assays : Dose-response curves in TMV-infected plant tissues .
- In Silico Screening : Molecular docking to GABA receptors for anticonvulsant prediction .
How do intramolecular hydrogen bonds affect stability and reactivity?
Advanced Research Question
- Stabilization : Intramolecular O–H···N bonds (e.g., 2.60 Å in crystal structures) reduce conformational flexibility, enhancing thermal stability (m.p. 436–456 K in analogs) .
- Reactivity Modulation : Hydrogen bonding directs regioselectivity in metal coordination or further functionalization .
What computational methods predict the compound’s pharmacological interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-transfer properties .
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., viral proteases) using AMBER or GROMACS .
- PubChem Data : Leverages toxicity predictions (DSSTox) and bioactivity databases for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
